molecular formula C3H6O4 B055891 Glyceric acid CAS No. 118916-26-0

Glyceric acid

Cat. No.: B055891
CAS No.: 118916-26-0
M. Wt: 106.08 g/mol
InChI Key: RBNPOMFGQQGHHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glyceric acid (C₃H₆O₄) is a three-carbon hydroxycarboxylic acid with hydroxyl groups at the α- and β-positions and a carboxylic acid group at the γ-position. It is a key intermediate in central metabolic pathways, including glycolysis and the tricarboxylic acid (TCA) cycle, where it links carbohydrate and lipid metabolism . This compound is also a product of glycerol oxidation, often studied in electrochemical and catalytic systems for its role in generating value-added chemicals like glycolic acid and formic acid . Its derivatives, such as hydroxycinnamoyl-glyceric acid, are implicated in plant phenolic metabolism and food science .

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Glyceric Acid can be synthesized through the oxidation of glycerol. One common method involves the use of nitric acid as an oxidant: [ \text{HOCH}_2\text{CH(OH)CH}_2\text{OH} + \text{O}_2 \rightarrow \text{HOCH}_2\text{CH(OH)CO}_2\text{H} + \text{H}_2\text{O} ] Catalytic oxidation methods have also been developed, utilizing catalysts such as platinum or palladium to facilitate the reaction under milder conditions .

Industrial Production Methods: Biotechnological production of DL-Glyceric Acid involves the use of acetic acid bacteria, such as Gluconobacter frateurii, which can convert glycerol to DL-Glyceric Acid under aerobic conditions. Optimization of glycerol concentration and aeration rate can yield high concentrations of DL-Glyceric Acid .

Types of Reactions:

    Oxidation: DL-Glyceric Acid can undergo further oxidation to produce tartronic acid.

    Reduction: It can be reduced to glycerol under specific conditions.

    Esterification: Reaction with alcohols to form esters.

    Amidation: Reaction with amines to form amides.

Common Reagents and Conditions:

    Oxidation: Nitric acid, oxygen, or catalytic systems.

    Reduction: Hydrogen gas in the presence of a catalyst.

    Esterification: Alcohols and acid catalysts.

    Amidation: Amines and coupling agents.

Major Products:

    Oxidation: Tartronic acid.

    Reduction: Glycerol.

    Esterification: Glyceric acid esters.

    Amidation: this compound amides.

Scientific Research Applications

Biotechnological Production

Glyceric acid is primarily produced through the microbial fermentation of glycerol, a by-product of biodiesel production. Recent studies have shown that specific strains of acetic acid bacteria can convert glycerol into D-glyceric acid with yields exceeding 80 g/L under optimized conditions . This biotechnological approach not only enhances the value of glycerol but also provides a sustainable method for producing this compound.

This compound has been found to possess various biological activities:

  • Cell Viability and Collagen Production : Research indicates that this compound and its glucosyl derivatives can enhance the viability of skin cells and promote collagen production in vitro . This suggests potential applications in dermatological formulations aimed at improving skin health.
  • Protective Effects : this compound derivatives have demonstrated protective effects against heat-induced protein aggregation, which could be beneficial in developing therapeutic agents for conditions associated with protein misfolding .

Functional Materials

This compound is being explored for its use in developing bio-related functional materials:

  • Surfactants : The sodium salt of diacylated this compound exhibits superior surface tension-lowering activity, making it a candidate for use in surfactants and emulsifiers in cosmetic and pharmaceutical formulations .
  • Hydrogel Formation : this compound can be utilized to create hydrogels with unique properties suitable for drug delivery systems, enhancing the stability and release profiles of active pharmaceutical ingredients .

Environmental Applications

The microbial production of this compound from raw glycerol not only provides a value-added product but also contributes to waste management by utilizing glycerol, which is often considered an environmental pollutant. This bioconversion process highlights the role of this compound in sustainable practices within the chemical industry.

Astrobiological Significance

Recent research has indicated that this compound may play a role in the origins of life. Studies conducted under simulated extraterrestrial conditions have successfully synthesized this compound from carbon dioxide-rich icy environments . This finding suggests that this compound could have been present on early Earth or delivered via comets, contributing to the biochemical processes necessary for life.

Case Study 1: Dermatological Applications

A study investigated the effects of this compound on skin fibroblasts, revealing that it significantly increases cell proliferation and collagen synthesis. This research supports the potential use of this compound in anti-aging skincare products.

Case Study 2: Bioconversion Processes

Research focusing on optimizing fermentation conditions for D-glyceric acid production demonstrated that varying aeration rates and glycerol concentrations could enhance yields. The study utilized Gluconobacter frateurii as a model organism, showcasing effective biotechnological approaches to produce high-value chemicals from renewable resources.

Data Table: Summary of this compound Applications

Application AreaDescriptionKey Findings
BiotechnologicalMicrobial fermentation of glycerolYields >80 g/L D-glyceric acid obtained
Biological ActivityEnhances cell viability and collagen productionPositive effects on skin fibroblasts
Functional MaterialsUsed in surfactants and hydrogelsSuperior surface tension-lowering activity
EnvironmentalWaste management through glycerol utilizationSustainable production methods highlighted
AstrobiologyFormation under extraterrestrial conditionsImplications for life's origins

Mechanism of Action

DL-Glyceric Acid exerts its effects primarily through its involvement in metabolic pathways. It is an intermediate in glycolysis, where it is phosphorylated to form glycerate-3-phosphate, which then enters the glycolytic pathway. It also plays a role in the degradation of serine, where it is converted to pyruvate .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Glyceric acid belongs to the family of small hydroxycarboxylic acids, which includes glycolic acid (C₂H₄O₃), lactic acid (C₃H₆O₃), and malic acid (C₄H₆O₅). Key structural differences and their implications are summarized below:

Compound Molecular Formula Functional Groups Key Properties
This compound C₃H₆O₄ 2 hydroxyl, 1 carboxylic acid High oxygenation (C/O ratio = 0.75); prone to oxidation and esterification
Glycolic acid C₂H₄O₃ 1 hydroxyl, 1 carboxylic acid Smaller size; higher acidity (pKa = 3.83); forms stable salts
Lactic acid C₃H₆O₃ 1 hydroxyl, 1 carboxylic acid Chiral center; involved in anaerobic metabolism; lower oxidation potential
Malic acid C₄H₆O₅ 2 hydroxyl, 2 carboxylic acids Dicarboxylic acid; key TCA cycle intermediate; higher thermal stability

This compound’s high oxygenation (C/O = 0.75) leads to unique challenges in analytical chemistry, such as discrepancies in collision cross-section (ΩN₂) predictions compared to less-oxygenated acids like fumaric or succinic acid .

Reactivity and Chemical Behavior

Oxidation Pathways

This compound is a critical intermediate in glycerol electrooxidation. At 0.5 V vs. RHE, it undergoes sequential two-electron oxidation to form glycolic and formic acids, while higher potentials (0.6 V) favor C–C cleavage, yielding these products directly . In contrast, lactic acid resists C–C cleavage due to its single hydroxyl group, instead forming pyruvate under oxidative conditions .

Catalytic Selectivity

Catalyst composition significantly impacts this compound production. Gold (Au) catalysts achieve 58–74% selectivity for this compound in glycerol oxidation, whereas platinum (Pt) catalysts favor formic acid (40% selectivity) due to stronger C–C bond activation . This contrasts with glycolic acid, which forms consistently across catalysts but at lower yields (24–28%) .

Key Research Findings and Contradictions

Catalytic Mechanisms: While Kwon et al. (2012) proposed this compound as an intermediate in glycerol oxidation , Roquet et al. (1994) argued glycolic and formic acids are primary products .

Analytical Challenges : this compound’s high oxygenation causes larger errors (8.5–9.2% RD%) in ΩN₂ predictions compared to succinic acid (RD% ≈ 1–4%) .

Biological Significance : Unlike glycolic acid (linked to glyoxylate metabolism), this compound’s role in oxidative stress response is unique among hydroxy acids .

Q & A

Q. What analytical methods are recommended for detecting and quantifying glyceric acid in biological samples?

Basic
To detect this compound in complex biological matrices like serum, employ 2D NMR spectroscopy (e.g., HSQC, TOCSY) for structural identification, as it resolves overlapping signals in polar metabolites . For quantification, pair high-performance liquid chromatography (HPLC) with mass spectrometry (LC-MS) using isotopically labeled internal standards (e.g., 13C^{13}\text{C}-glyceric acid) to ensure precision. Validate methods with spike-recovery experiments to account for matrix effects .

Q. How can researchers resolve contradictions in this compound excretion levels observed across metabolic studies?

Advanced
Contradictions often arise from variability in sample preparation or analytical sensitivity. Use meta-analysis frameworks to harmonize

Standardize protocols : Ensure uniform sample collection (e.g., fasting vs. postprandial) and storage conditions (−80°C with protease inhibitors).

Statistical reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding variables like diet or comorbidities.

Cross-validation : Replicate findings in independent cohorts using orthogonal methods (e.g., NMR and LC-MS) .

Q. What metabolic pathways involve this compound, and how do they relate to rare diseases?

Basic
this compound is a key intermediate in glycerolipid metabolism and the pentose phosphate pathway . Mutations in GLYCTK (glycerate kinase) disrupt its conversion to hydroxypyruvate, leading to D-glyceric aciduria , characterized by neurological impairments. Conversely, L-glyceric aciduria stems from defects in HOGA1, causing renal dysfunction. Study these pathways using CRISPR-edited cell models to map enzyme kinetics and substrate specificity .

Q. What experimental parameters are critical for studying this compound’s role in prebiotic phosphorylation reactions?

Advanced
Simulate prebiotic conditions by:

pH control : Maintain mildly alkaline conditions (pH 8–9) to favor phosphorylation.

Temperature gradients : Use hydrothermal vent analogs (60–80°C) to assess thermal stability.

Mineral catalysis : Test montmorillonite clays or hydroxyapatite as catalysts for this compound phosphorylation. Monitor reaction progress via 31P^{31}\text{P}-NMR to track phosphate incorporation .

Q. How should researchers design in vitro models to investigate this compound’s biomedical applications?

Basic
For toxicity or efficacy studies:

Cell lines : Use primary hepatocytes or renal proximal tubule cells to model metabolic and excretory roles.

Dose-response curves : Titrate this compound (0.1–10 mM) to identify therapeutic vs. cytotoxic thresholds.

Controls : Include α-ketoglutarate or glycolate as comparators to assess pathway specificity .

Q. What strategies are effective for integrating this compound data into multi-omics frameworks?

Advanced
Combine metabolomics with transcriptomics/proteomics :

Correlation networks : Use WGCNA (weighted gene co-expression network analysis) to link this compound levels to gene clusters (e.g., GLYCTK, HOGA1).

Pathway enrichment : Tools like MetaboAnalyst or KEGG mapper contextualize findings within broader metabolic networks.

Machine learning : Train classifiers on integrated datasets to predict disease phenotypes .

Q. How can researchers address challenges in quantifying this compound isomers (D- vs. L-forms)?

Basic
Differentiate isomers using chiral chromatography (e.g., Chiralpak IG-U column) with a mobile phase of hexane:isopropanol:trifluoroacetic acid (90:10:0.1). Validate enantiomeric resolution via circular dichroism (CD) spectroscopy. For high-throughput workflows, adopt enzymatic assays with isomer-specific dehydrogenases .

Q. What evidence supports this compound’s relevance in prebiotic chemistry, and how can this be tested experimentally?

Advanced
Theoretical models suggest this compound’s phosphorylation under prebiotic conditions could yield precursors to ATP. Test this via:

Abiotic synthesis : React glyceraldehyde with phosphate donors (e.g., ammonium dihydrogen phosphate) under UV irradiation.

Stability assays : Use Arrhenius plots to determine activation energy for decomposition.

Comparative analysis : Contrast with other sugar acids (e.g., tartaric acid) to assess uniqueness .

Q. How do environmental factors (e.g., diet, microbiota) influence this compound levels in human cohorts?

Advanced
Design longitudinal studies with:

Dietary logs : Track intake of glycerol-rich foods (e.g., fermented beverages).

Microbiome profiling : Correlate fecal microbiota (e.g., Bifidobacterium) with urinary this compound via 16S rRNA sequencing.

Causal inference : Apply Mendelian randomization to disentangle genetic vs. environmental contributions .

Q. What statistical approaches are optimal for analyzing this compound’s association with metabolic syndrome?

Basic
Use multivariate logistic regression adjusted for age, BMI, and insulin resistance. Stratify analyses by sex due to hormonal modulation of glycerate metabolism. For small sample sizes, apply non-parametric tests (e.g., Mann-Whitney U) and report effect sizes with 95% confidence intervals .

Properties

IUPAC Name

2,3-dihydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RBNPOMFGQQGHHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O4
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Related CAS

43110-90-3 (mono-potassium salt)
Record name Glyceric acid
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DSSTOX Substance ID

DTXSID80861979
Record name Glyceric acid
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Molecular Weight

106.08 g/mol
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CAS No.

473-81-4, 600-19-1
Record name Glyceric acid
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Record name Glyceric acid
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Record name DL-Glyceric acid
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Record name Glyceric acid
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Record name Glyceric acid
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Synthesis routes and methods I

Procedure details

The above-described catalyst may be used for liquid phase oxidation reactions. Examples of such reactions include the oxidation of alcohols and polyols to form aldehydes, ketones, and acids (e.g., the oxidation of 2-propanol to form acetone, and the oxidation of glycerol to form glyceraldehyde, dihydroxyacetone, or glyceric acid); the oxidation of aldehydes to form acids (e.g., the oxidation of formaldehyde to form formic acid, and the oxidation of furfural to form 2-furan carboxylic acid); the oxidation of tertiary amines to form secondary amines (e.g., the oxidation of nitrilotriacetic acid (“NTA”) to form iminodiacetic acid (“IDA”)); the oxidation of secondary amines to form primary amines (e.g., the oxidation of IDA to form glycine); and the oxidation of various acids (e.g., formic acid or acetic acid) to form carbon dioxide and water.
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Synthesis routes and methods II

Procedure details

A reaction vessel containing 5 g NaOH and 0.2 g sodium anthraquinone-2-sulphonate, AMS, Merck Co., in 150 ml of a solution of 80 mass-% of methanol in water, was kept at a temperature of 25° C. L-sorbose, Merck Co., (70 g/130 ml water) and NaOH (32 g/32 ml water) was added batchwise with 15 min intervals while mixing. Oxygen was added to the mixture and the reaction was continued for about 2 h. The major end product was L-xylonic acid, in addition, treonic acid, glyceric acid and glycolic acid were formed, as well as a large amount of formic acid.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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